molecular formula C19H17IN2O2S B4755882 6-iodo-3-(4-methoxyphenyl)-2-[(2-methyl-2-propen-1-yl)thio]-4(3H)-quinazolinone

6-iodo-3-(4-methoxyphenyl)-2-[(2-methyl-2-propen-1-yl)thio]-4(3H)-quinazolinone

Cat. No. B4755882
M. Wt: 464.3 g/mol
InChI Key: KPBXAAJMRPPRBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-iodo-3-(4-methoxyphenyl)-2-[(2-methyl-2-propen-1-yl)thio]-4(3H)-quinazolinone, also known as IMPQ, is a synthetic compound that has been the subject of scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 6-iodo-3-(4-methoxyphenyl)-2-[(2-methyl-2-propen-1-yl)thio]-4(3H)-quinazolinone is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins involved in inflammation and tumor growth. It has also been shown to have antiviral activity by inhibiting the replication of certain viruses.
Biochemical and Physiological Effects:
Studies have shown that 6-iodo-3-(4-methoxyphenyl)-2-[(2-methyl-2-propen-1-yl)thio]-4(3H)-quinazolinone has anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and chemokines. It has also been shown to inhibit tumor growth by inducing apoptosis and inhibiting angiogenesis. In addition, it has been shown to have antiviral effects by inhibiting the replication of certain viruses.

Advantages and Limitations for Lab Experiments

One advantage of using 6-iodo-3-(4-methoxyphenyl)-2-[(2-methyl-2-propen-1-yl)thio]-4(3H)-quinazolinone in lab experiments is its potential for drug development due to its various pharmacological properties. However, one limitation is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

For research on 6-iodo-3-(4-methoxyphenyl)-2-[(2-methyl-2-propen-1-yl)thio]-4(3H)-quinazolinone include further studies on its mechanism of action, optimization of its synthesis method, and exploration of its potential applications in drug development for various diseases.

Scientific Research Applications

6-iodo-3-(4-methoxyphenyl)-2-[(2-methyl-2-propen-1-yl)thio]-4(3H)-quinazolinone has been studied for its potential applications in various fields such as medicinal chemistry, pharmacology, and biochemistry. It has been shown to have anti-inflammatory, antitumor, and antiviral properties, making it a promising candidate for drug development.

properties

IUPAC Name

6-iodo-3-(4-methoxyphenyl)-2-(2-methylprop-2-enylsulfanyl)quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17IN2O2S/c1-12(2)11-25-19-21-17-9-4-13(20)10-16(17)18(23)22(19)14-5-7-15(24-3)8-6-14/h4-10H,1,11H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPBXAAJMRPPRBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CSC1=NC2=C(C=C(C=C2)I)C(=O)N1C3=CC=C(C=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17IN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-iodo-3-(4-methoxyphenyl)-2-[(2-methylprop-2-en-1-yl)sulfanyl]quinazolin-4(3H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-iodo-3-(4-methoxyphenyl)-2-[(2-methyl-2-propen-1-yl)thio]-4(3H)-quinazolinone
Reactant of Route 2
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6-iodo-3-(4-methoxyphenyl)-2-[(2-methyl-2-propen-1-yl)thio]-4(3H)-quinazolinone
Reactant of Route 3
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6-iodo-3-(4-methoxyphenyl)-2-[(2-methyl-2-propen-1-yl)thio]-4(3H)-quinazolinone
Reactant of Route 4
6-iodo-3-(4-methoxyphenyl)-2-[(2-methyl-2-propen-1-yl)thio]-4(3H)-quinazolinone
Reactant of Route 5
6-iodo-3-(4-methoxyphenyl)-2-[(2-methyl-2-propen-1-yl)thio]-4(3H)-quinazolinone
Reactant of Route 6
6-iodo-3-(4-methoxyphenyl)-2-[(2-methyl-2-propen-1-yl)thio]-4(3H)-quinazolinone

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